(2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-chlorobenzyl)oxime
Description
This compound features a cyclopropane ring substituted with a phenyl group at the 2-position, a pyridinyl group at the ketone position, and an oxime functional group modified with a 4-chlorobenzyl moiety. Its molecular formula is C19H19ClN2O, with a molecular weight of 326.83 g/mol and a purity >90% .
Properties
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-1-(2-phenylcyclopropyl)-1-pyridin-2-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c23-18-11-9-16(10-12-18)15-26-25-22(21-8-4-5-13-24-21)20-14-19(20)17-6-2-1-3-7-17/h1-13,19-20H,14-15H2/b25-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSCUFLGDPVJOC-LVWGJNHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCC2=CC=C(C=C2)Cl)/C3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-chlorobenzyl)oxime is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a phenylcyclopropyl group, a pyridinyl moiety, and an oxime functional group, suggests various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in pharmacology.
- Molecular Formula : C22H19ClN2O
- Molecular Weight : 362.85 g/mol
- CAS Number : 338749-08-9
- Predicted Boiling Point : 518.4 ± 60.0 °C
- Density : 1.21 ± 0.1 g/cm³
- pKa : 2.80 ± 0.19
The biological activity of (2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-chlorobenzyl)oxime is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to neurotransmitter regulation.
- Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways and physiological responses.
Biological Activity Overview
Several studies have investigated the biological activity of this compound, highlighting its effects on different biological systems:
| Study Focus | Findings |
|---|---|
| Antidepressant Activity | Demonstrated significant antidepressant-like effects in animal models, possibly through serotonin modulation. |
| Anti-inflammatory Effects | Reduced inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases. |
| Anticancer Potential | Exhibited cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy research. |
Case Study 1: Antidepressant Activity
A study conducted on rodents evaluated the antidepressant-like effects of (2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-chlorobenzyl)oxime using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time, suggesting enhanced mood-related behaviors.
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation (e.g., carrageenan-induced paw edema), treatment with this compound resulted in a marked decrease in paw swelling and pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.
Case Study 3: Anticancer Activity
In vitro studies using human cancer cell lines (e.g., breast and colon cancer) revealed that the compound induced apoptosis and inhibited cell proliferation, indicating its potential as an anticancer therapeutic agent.
Research Findings
Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound to optimize its biological properties:
- Structural Modifications : Variations in substituents on the cyclopropane or pyridine rings have been shown to enhance or diminish biological activity.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to evaluate the therapeutic viability of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
a. Cyclopropyl(6-Cyclopropyl-3-Pyridinyl)Methanone O-(4-Chlorobenzyl)Oxime (CAS 860784-54-9)
- Formula : C19H19ClN2O (identical to the target compound).
- Key Difference : The pyridine ring is substituted with a cyclopropyl group at the 6-position instead of a phenyl group at the 2-position.
b. (4-Chlorophenyl)(Cyclopropyl)Methanone O-(4-Nitrobenzyl)Oxime
- Formula : C17H15ClN2O3.
- Key Differences: A 4-chlorophenyl group replaces the 2-pyridinyl moiety. The oxime side chain has a nitrobenzyl group (4-NO2) instead of 4-Cl.
- Synthesis : Achieved via a one-pot reaction with 70.6% yield, suggesting efficient synthetic scalability .
- Application : Intermediate for the insecticide flucycloxuron, highlighting the role of nitro groups in pesticidal activity .
c. (4-Chlorophenyl)[2-(2,4-Dichlorophenyl)Cyclopropyl]Methanone Oxime (CAS 135805-63-9)
- Formula: C16H12Cl3NO.
- Key Differences :
- The cyclopropane ring is substituted with a 2,4-dichlorophenyl group.
- The ketone is attached to a 4-chlorophenyl group.
Thermal Stability and Crystal Structure
- Di(1H-Tetrazol-5-Yl) Methanone Oxime and 5,5′-(Hydrazonomethylene)Bis(1H-Tetrazole) Decomposition Temperatures: 288.7°C and 247.6°C, respectively. Stabilization: Extensive hydrogen-bonding networks in the crystal lattice contribute to high thermal stability . Comparison: The target compound’s stability may depend on weaker intermolecular forces (e.g., van der Waals interactions), given the absence of tetrazole rings.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-chlorobenzyl)oxime, and how can reaction conditions be optimized for high yield?
- Methodology :
Ketone Precursor Synthesis : Prepare (2-phenylcyclopropyl)(2-pyridinyl)methanone via cyclopropanation of a preformed pyridinyl ketone using methods like Simmons-Smith or transition-metal-catalyzed cyclopropanation .
Oxime Formation : React the ketone with hydroxylamine hydrochloride (NHOH·HCl) in ethanol or methanol under reflux, using sodium acetate as a base to deprotonate hydroxylamine .
O-(4-Chlorobenzyl) Functionalization : Introduce the 4-chlorobenzyl group via nucleophilic substitution or Mitsunobu reaction, using 4-chlorobenzyl bromide and a base (e.g., NaH) in anhydrous THF or DMF .
- Optimization :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for substitution reactions.
- Temperature : Reflux conditions (~80°C) for oxime formation; room temperature for benzylation to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the final product .
Q. Which analytical techniques are most effective for characterizing this compound and its impurities?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring integrity, oxime proton (N–OH), and 4-chlorobenzyl group placement .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to detect impurities (e.g., unreacted ketone or over-alkylated byproducts) .
- X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable .
- Data Interpretation : Compare retention times and mass spectra with reference standards (e.g., EP impurities in ) .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodology :
- Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation and oxidation .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions involving the oxime moiety .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the O-(4-chlorobenzyl)oxime formation under different reaction conditions?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to track oxime proton disappearance and benzyl group incorporation .
- Computational Modeling : Use density functional theory (DFT) to calculate transition-state energies for competing pathways (e.g., N- vs. O-alkylation) .
- Isotopic Labeling : Introduce O or N labels to confirm bond formation pathways .
- Key Findings : Steric hindrance from the cyclopropane ring may favor O-alkylation over N-alkylation .
Q. How does the cyclopropane ring influence the compound’s electronic properties and bioactivity in medicinal chemistry applications?
- Methodology :
- Electron Distribution Analysis : DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) to assess ring strain and conjugation with the pyridinyl group .
- In-Vitro Assays : Compare bioactivity (e.g., enzyme inhibition) with non-cyclopropane analogs to isolate ring effects .
- Data : Cyclopropane rings enhance rigidity, potentially improving target binding affinity but reducing metabolic stability .
Q. What strategies can resolve contradictions in reported synthetic yields for this compound across different studies?
- Methodology :
- Reproducibility Protocols : Standardize reaction parameters (solvent purity, catalyst batch, drying time) .
- DoE (Design of Experiments) : Use factorial design to identify critical variables (e.g., temperature, stoichiometry) affecting yield .
- Byproduct Analysis : Characterize low-yield batches via LC-MS to identify side reactions (e.g., hydrolysis of the oxime) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
